tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate
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Overview
Description
tert-Butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a tert-butyl carbamate group, a cyano group, and a phenylpropyl moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Carbamate Intermediate: The initial step involves the reaction of tert-butyl chloroformate with an appropriate amine to form the tert-butyl carbamate intermediate.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.
Coupling with Phenylpropyl Moiety: The final step involves coupling the carbamate intermediate with a phenylpropyl derivative, often through a condensation reaction facilitated by a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it into an amine or other reduced forms.
Substitution: The tert-butyl carbamate group can be substituted under acidic or basic conditions, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction of the cyano group typically produces primary amines.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the development of enzyme inhibitors or receptor modulators. Its ability to interact with biological macromolecules can be exploited in drug discovery and development.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its derivatives could exhibit activity against various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The cyano group and carbamate moiety can form hydrogen bonds and other interactions with target proteins, influencing their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-aminoethyl)carbamate: Lacks the cyano and phenylpropyl groups, making it less versatile in terms of chemical reactivity.
tert-Butyl N-(2-cyanoethyl)carbamate:
tert-Butyl N-(2-phenylpropyl)carbamate: Lacks the cyano group, which reduces its ability to participate in certain types of chemical reactions.
Uniqueness
The presence of both the cyano and phenylpropyl groups in tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate provides a unique combination of reactivity and functionality. This makes it a valuable compound for a wide range of applications, from synthetic chemistry to biological research.
Properties
IUPAC Name |
tert-butyl N-[3-[(2-cyano-4-phenylbutan-2-yl)amino]-3-oxopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-18(2,3)25-17(24)21-13-11-16(23)22-19(4,14-20)12-10-15-8-6-5-7-9-15/h5-9H,10-13H2,1-4H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWCEAXZEKQTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC(C)(CCC1=CC=CC=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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